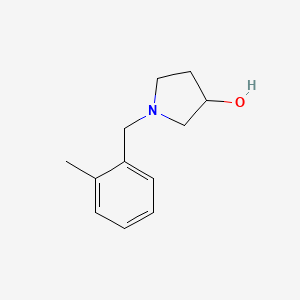
1-(2-Methylbenzyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Methylbenzyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C12H17NO . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-(2-Methylbenzyl)pyrrolidin-3-ol” is represented by the formula C12H17NO . The compound has a molecular weight of 191.27 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylbenzyl)pyrrolidin-3-ol” are not fully detailed in the available sources. The compound has a molecular weight of 191.27 g/mol .Scientific Research Applications
Synthesis of Chiral Pyrrolidines :The synthesis of chiral 3-substituted pyrrolidines and related compounds has been explored, starting from certain pyrrolidinones. These syntheses involve the chiral α-methylbenzyl functionality, which acts as a nitrogen-protecting group and a chiral auxiliary. This process has been crucial for generating key intermediates that were further converted to various chiral pyrrolidines, offering insights into the structural dynamics and possibilities of compounds like 1-(2-Methylbenzyl)pyrrolidin-3-ol (Suto, Turner, & Kampf, 1992).
Stereoselective Synthesis for Antibacterials :The stereoselective synthesis of several 3-(1-aminoethyl)pyrrolidines, important intermediates for quinolone antibacterial drugs, has been achieved using S-α-methylbenzyl as a chiral auxiliary. This approach enabled the separation of diastereomeric pyrrolidinones and the subsequent production of pure stereoisomers, demonstrating the compound's potential as a versatile intermediate in medicinal chemistry (Schroeder et al., 1992).
Conformational Studies and Spectroscopy :Spectroscopic studies have been conducted on compounds structurally related to 1-(2-Methylbenzyl)pyrrolidin-3-ol, such as 3-methyl-3-azabicyclo[3.2.1]octan-8α-ols. These studies aimed to understand the conformational preferences of these compounds, which have significant implications in their pharmacological properties. The pyrrolidine and piperidine rings in these compounds adopt specific conformations that are crucial for their biological activity (Iriepa et al., 2001).
Reaction Studies and Catalysis :The reaction behaviors and catalytic properties of compounds related to 1-(2-Methylbenzyl)pyrrolidin-3-ol have been studied, revealing their potential in synthesizing various organic compounds and their role in catalyzing important chemical reactions. These studies underline the compound's versatility and potential applications in organic synthesis and catalysis (Meghdadi et al., 2011).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets can vary significantly depending on the functional groups attached to the pyrrolidine ring .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can influence how the compound interacts with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have diverse biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHKKIMRHNCWOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
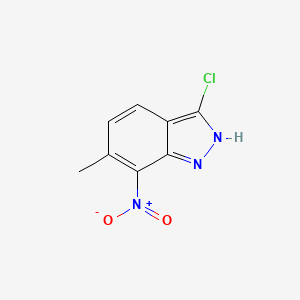
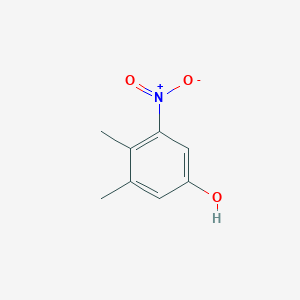
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)
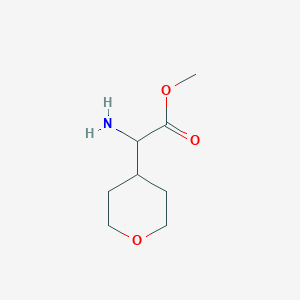
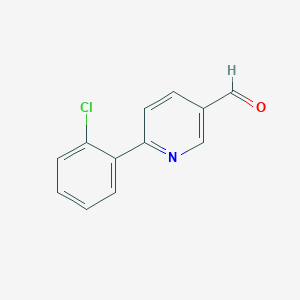

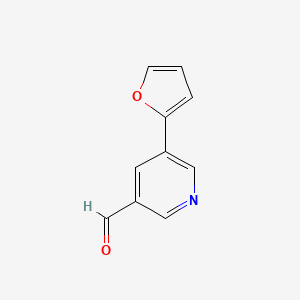
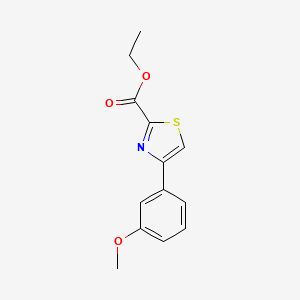
![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)